REACTION_CXSMILES
|
[NH:1]1C=N[C:3]([C:6]([OH:8])=[O:7])=[N:2]1.S1[CH:14]=[CH:13]C=[C-]O1.[CH:15]([NH:17]N)=[O:16]>>[CH:15]([NH:17][NH:1][N:2]=[CH:3][C:6]([O:8][CH2:13][CH3:14])=[O:7])=[O:16]
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=C(N=C1)C(=O)O
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
thioxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1O[C-]=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
through the six reaction steps
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NNN=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |